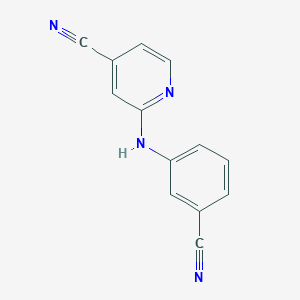

2-((3-Cyanophenyl)amino)isonicotinonitrile

Description

Structure

3D Structure

Properties

IUPAC Name |

2-(3-cyanoanilino)pyridine-4-carbonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H8N4/c14-8-10-2-1-3-12(6-10)17-13-7-11(9-15)4-5-16-13/h1-7H,(H,16,17) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WEPBSKUPRILNKY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)NC2=NC=CC(=C2)C#N)C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H8N4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20640725 | |

| Record name | 2-(3-Cyanoanilino)pyridine-4-carbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20640725 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

220.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

137225-12-8 | |

| Record name | 2-(3-Cyanoanilino)pyridine-4-carbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20640725 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Biological Target Identification and Validation Research

Methodologies for Biological Target Identification

A variety of powerful techniques are utilized to pinpoint the molecular targets of novel compounds. These approaches range from broad, genome-wide screens to more focused computational predictions.

Genetic approaches are foundational in linking genes to disease and identifying potential therapeutic targets. wjbphs.com These methods leverage the ability to manipulate DNA and RNA to understand the functional consequences of genetic variations. danaher.com

Genome-Wide Association Studies (GWAS): GWAS are instrumental in identifying common genetic variants associated with diseases or traits in large populations. nih.govnih.gov By comparing the genomes of individuals with and without a specific condition, researchers can pinpoint single nucleotide polymorphisms (SNPs) that occur more frequently in the affected group. aacrjournals.org These associated SNPs can highlight genes and pathways involved in the disease, thereby suggesting potential drug targets. nih.govsyr.edu For a compound like 2-((3-Cyanophenyl)amino)isonicotinonitrile, GWAS data could reveal if its potential targets lie within genetic regions associated with a particular disease, providing a strong rationale for its development. nih.gov

CRISPR-Cas9 Gene Editing: The revolutionary CRISPR-Cas9 technology allows for precise editing of the genome, enabling researchers to "knock out" or "knock in" specific genes to study their function. nih.govazolifesciences.com In the context of target identification, genome-wide CRISPR screens can be performed to identify genes that, when disrupted, confer sensitivity or resistance to a compound. azolifesciences.combiocompare.com For instance, a library of cells, each with a different gene knocked out, could be exposed to this compound. The survival or death of specific cell populations would indicate which genes are essential for the compound's activity, thus identifying its potential targets. biocompare.com CRISPR-based technologies, including those that activate or inhibit gene expression without cutting the DNA (CRISPRa and CRISPRi), further expand the toolkit for target discovery. biocompare.comnih.gov

RNA Interference (RNAi): RNAi is a natural biological process in which RNA molecules inhibit gene expression. wikipedia.org This mechanism can be harnessed as a research tool, using small interfering RNAs (siRNAs) or short-hairpin RNAs (shRNAs) to specifically silence target genes. researchgate.neteuropeanpharmaceuticalreview.com Similar to CRISPR screens, large-scale RNAi screens can identify genes that modulate the cellular response to a compound. researchgate.net By observing the phenotypic changes in cells after silencing specific genes and then treating them with this compound, researchers can infer the compound's molecular targets. numberanalytics.comresearchgate.net

Table 1: Comparison of Genetic Methodologies for Target Identification

| Methodology | Principle | Application in Target ID | Key Advantage |

|---|---|---|---|

| GWAS | Identifies associations between genetic variants and traits/diseases in populations. aacrjournals.org | Prioritizes targets in genetically-linked disease pathways. nih.govsyr.edu | Provides human genetic evidence for target relevance. nih.gov |

| CRISPR-Cas9 | Precisely edits genes to study their function. nih.gov | Identifies genes essential for a compound's activity through knockout/activation screens. azolifesciences.combiocompare.com | High precision and ability to create permanent gene modifications. nih.gov |

Proteomics and metabolomics offer a direct snapshot of the proteins and small molecules within a biological system, providing valuable insights into a compound's mechanism of action.

Proteomics: This involves the large-scale study of proteins. danaher.com One common approach in target identification is affinity-based proteomics. Here, a derivative of the compound of interest, such as this compound, would be immobilized on a solid support and used as "bait" to capture its interacting proteins from a cell lysate. nih.gov These captured proteins are then identified using mass spectrometry. danaher.com Another method involves comparing the proteome of cells before and after treatment with the compound to identify changes in protein expression or post-translational modifications, which can point to the affected pathways and targets. danaher.com

Metabolomics: This is the systematic study of the unique chemical fingerprints that specific cellular processes leave behind. nih.gov By analyzing the global metabolic profile of cells or organisms treated with this compound, researchers can identify alterations in metabolic pathways. nih.gov Significant changes in the levels of specific metabolites can suggest which enzymes or metabolic pathways are being modulated by the compound, thereby revealing its potential targets. nih.gov

Computational methods play an increasingly important role in drug discovery by predicting potential drug-target interactions, saving time and resources. nih.govresearchgate.net

Ligand-Based Approaches: These methods rely on the principle that similar molecules often have similar biological activities. scienceopen.com If a compound like this compound shares structural similarities with known drugs, it can be inferred that it might interact with the same targets. scienceopen.com

Structure-Based Approaches: If the three-dimensional structure of a potential target protein is known, molecular docking simulations can be used to predict whether a compound will bind to it and with what affinity. arxiv.org This can be used to screen large libraries of compounds against a specific target or to predict the targets of a single compound by docking it against numerous known protein structures. arxiv.org

Network Analysis: Biological networks map the complex interactions between genes, proteins, and other molecules within a cell. danaher.com By analyzing how a compound perturbs these networks, researchers can infer its targets. For example, gene expression data from cells treated with this compound can be mapped onto protein-protein interaction networks to identify modules of interacting proteins that are significantly affected. nih.gov

Principles and Methodologies of Target Validation in Drug Discovery

Once a potential target has been identified, it must undergo rigorous validation to confirm its role in the disease and its suitability for therapeutic intervention. danaher.comwjbphs.comnih.gov

Preclinical target validation is a critical step to build confidence in a potential drug target before committing to expensive and lengthy clinical trials. drugtargetreview.comsygnaturediscovery.com The goal is to gather multiple independent lines of evidence demonstrating that modulating the target will likely have a therapeutic benefit in humans. biocurate.com Robust preclinical validation significantly reduces the high attrition rates of drug candidates in clinical development. danaher.comsygnaturediscovery.com

A variety of experimental techniques are used to validate a potential drug target. fiveable.me

Genetic Validation: This involves using techniques like CRISPR-Cas9 or RNAi to specifically inhibit or eliminate the target protein and observe whether this mimics the desired therapeutic effect in cellular or animal models of the disease. wjbphs.combiocompare.com For example, if this compound is hypothesized to inhibit a specific kinase, knocking out the gene for that kinase should produce a similar biological effect. biocompare.com

Pharmacological Validation: This uses "tool" compounds, which are potent and selective inhibitors or activators of the target, to probe its function in disease models. sygnaturediscovery.combiocurate.com It is crucial to demonstrate that the engagement of the target by the tool compound leads to the expected biological response. biocurate.com

Cell-Based Assays: A wide range of cell-based assays are used to confirm that a compound engages its target in a cellular context and produces the desired functional outcome. danaher.com The Cellular Thermal Shift Assay (CETSA), for instance, can confirm direct binding of a compound to its target protein within intact cells. danaher.com

Animal Models: In vivo validation in animal models of the disease is a crucial step. nih.gov This involves demonstrating that modulating the target with a genetic technique or a tool compound leads to a therapeutic benefit in a living organism. wjbphs.com These studies also provide initial insights into potential toxicities. ucl.ac.uk

Biomarker Analysis: The identification and use of biomarkers—measurable indicators of a biological state—are integral to target validation. sygnaturediscovery.com Pharmacodynamic biomarkers can confirm that the drug is engaging its target and having the desired biological effect in tissues of interest. biocurate.com

Table 2: Key Experimental Techniques for Target Validation

| Technique | Principle | Application in Target Validation |

|---|---|---|

| Genetic Manipulation (CRISPR/RNAi) | Silencing or knocking out the target gene. wjbphs.com | Confirms that inhibition of the target phenocopies the compound's effect. biocompare.com |

| Pharmacological Inhibition | Using selective tool compounds to modulate the target. sygnaturediscovery.com | Demonstrates that direct modulation of the target leads to a therapeutic effect. biocurate.com |

| Cellular Thermal Shift Assay (CETSA) | Measures target engagement by observing changes in protein thermal stability upon ligand binding. danaher.com | Confirms direct binding of the compound to the target in a cellular environment. danaher.com |

| Animal Models of Disease | Testing the therapeutic hypothesis in a living organism. nih.gov | Provides in vivo evidence of efficacy and initial safety assessment. wjbphs.com |

| Biomarker Analysis | Measuring changes in molecules that indicate a biological process or response to therapy. sygnaturediscovery.com | Confirms target engagement and pharmacodynamic effects in vivo. biocurate.com |

Experimental Techniques for Target Validation

In Vitro Functional Assays for Target Activity Measurement

In vitro functional assays are essential tools in early drug discovery for measuring the activity of a potential drug molecule on its purified target, such as an enzyme or receptor, in a controlled laboratory setting. youtube.comeurofinsdiscovery.com These assays are designed to provide quantitative data on the potency and efficacy of a compound, typically reported as an IC50 (half-maximal inhibitory concentration) or EC50 (half-maximal effective concentration) value. youtube.combiosolveit.de

For enzyme targets, a classic example is the enzyme inhibition assay. youtube.com This type of assay typically includes the purified enzyme, its substrate, the test compound (inhibitor), and any necessary co-factors in a buffered solution. youtube.com The activity is measured by monitoring the rate of product formation or substrate depletion. acs.org For receptor targets, functional assays might measure downstream signaling events, such as changes in second messenger concentrations (e.g., cyclic AMP) or ion transport across a membrane. youtube.com

These assays are crucial for establishing a preliminary structure-activity relationship (SAR), guiding the chemical optimization of lead compounds. acs.org They are adaptable to high-throughput screening (HTS) formats, allowing for the rapid testing of large compound libraries to identify initial "hits". eurofinsdiscovery.comtechnologynetworks.com

Cell-Based Model Systems and Phenotypic Screening

Cell-based assays provide a more physiologically relevant context for evaluating compound activity by using living cells. youtube.comnih.gov These models can range from simple immortalized cell lines to more complex primary cells or three-dimensional (3D) cell cultures, such as organoids, which more closely mimic the in vivo environment. nih.govtechnologynetworks.com

Phenotypic screening, a key application of cell-based models, focuses on identifying compounds that produce a desired change in cell behavior or phenotype, without prior knowledge of the specific molecular target. technologynetworks.comnih.gov This approach is particularly valuable for discovering first-in-class drugs and can reveal novel biological pathways involved in a disease. technologynetworks.com Observable phenotypic changes can include alterations in cell viability, proliferation, morphology, or the expression of specific biomarkers. youtube.comnih.gov High-content imaging and analysis are powerful tools in phenotypic screening, providing detailed morphological and functional data at the cellular level. technologynetworks.com

While offering greater biological relevance than in vitro assays, challenges in cell-based screening include target deconvolution, which is the process of identifying the specific molecular target responsible for the observed phenotypic effect. technologynetworks.com

Use of Molecular Tool Compounds for Target Manipulation

Molecular tool compounds are selective small-molecule modulators of a protein's function that are used to investigate biological processes and validate potential drug targets in biochemical, cell-based, or animal studies. biocurate.comacs.org These compounds are instrumental in linking the modulation of a specific target to a cellular or physiological outcome. nih.gov

A high-quality tool compound should be potent, well-characterized, and selective for its intended target. biocurate.com It is crucial to demonstrate target engagement, meaning the compound physically interacts with its target within a cellular context. biocurate.com The use of an inactive, structurally related control compound is also important to ensure that the observed effects are due to the specific on-target activity. biocurate.com

Databases and consortia such as Chemical Probes and the Structural Genomics Consortium provide curated lists of validated tool compounds to aid researchers in selecting appropriate reagents. biocurate.com These tools are invaluable for dissecting complex biological pathways and confirming the therapeutic hypothesis before committing to a full-scale drug discovery program. nih.govacs.org

Specific Biological Targets Associated with the 2-Aminoisonicotinonitrile Scaffold and Related Derivatives

Research into the biological activities of compounds based on the 2-aminoisonicotinonitrile and related 3-cyanopyridine (B1664610) scaffolds has identified several potential therapeutic targets. nih.govijpsr.com These scaffolds serve as versatile starting points for the synthesis of a wide range of derivatives with diverse pharmacological profiles. ijpsr.comresearchgate.net

Xanthine (B1682287) Oxidase (XO)

Xanthine oxidase (XO) is a key enzyme in purine (B94841) metabolism that catalyzes the oxidation of hypoxanthine (B114508) to xanthine and then to uric acid. nih.gov Overproduction of uric acid can lead to hyperuricemia, a condition associated with gout. nih.gov Consequently, inhibitors of XO are a major therapeutic strategy for managing this condition. nih.gov

Several studies have explored the potential of various heterocyclic compounds as XO inhibitors. For instance, research has demonstrated that certain natural and synthetic compounds can effectively inhibit XO activity. nih.govnih.gov The 2-aminoisonicotinonitrile scaffold is among the heterocyclic structures that have been investigated for this purpose. The inhibitory activity of these compounds is typically evaluated using in vitro enzyme assays, with potent inhibitors exhibiting low IC50 values. nih.govnih.gov Molecular docking studies are often employed to understand the binding interactions between the inhibitors and the active site of the XO enzyme. nih.gov

Adenosine (B11128) Receptors (A1, A2A, A2B, A3)

Adenosine receptors are a family of four G protein-coupled receptors (A1, A2A, A2B, and A3) that are widely distributed throughout the body and are involved in numerous physiological processes. mdpi.comwikipedia.org They play significant roles in the cardiovascular, nervous, and immune systems. mdpi.comeurekaselect.com Modulating the activity of these receptors with agonists or antagonists can have therapeutic benefits in a variety of diseases. mdpi.comeurekaselect.com

The 2-aminoisonicotinonitrile scaffold and its derivatives have been identified as potential modulators of adenosine receptors. Specifically, certain derivatives have been investigated as antagonists of the A2A adenosine receptor. ijpsr.com A2A receptor antagonists have shown potential in the treatment of neurodegenerative disorders like Parkinson's disease. eurekaselect.com The interaction of these compounds with adenosine receptors is typically characterized through radioligand binding assays and functional assays that measure downstream signaling pathways, such as cyclic AMP accumulation. nih.govnih.gov The specificity of these compounds for the different adenosine receptor subtypes is a critical aspect of their development as therapeutic agents. nih.gov

No Publicly Available Research Found for "this compound" and Specified Biological Targets

Following a comprehensive search of publicly accessible scientific literature and databases, no research findings or data could be located for the chemical compound This compound in relation to the specified biological targets. The targets included in the search were:

Indoleamine 2,3-Dioxygenase 1 (IDO1)

P2X Receptors (specifically P2X4R, P2X1R, P2X2/3R, P2X3R, P2X7R)

Kinases (specifically CDK12, CDK7, CDK8, CDK2, PDK-1)

Other Receptors (specifically 5-HT(2A/2C), H1)

Phosphodiesterase 4 (PDE4) Activators

The investigation involved targeted searches combining the compound name with each biological target and related terms such as "inhibition," "activity," "binding affinity," and "IC50." Despite these efforts, no studies, publications, or data tables detailing the interaction of this compound with these specific proteins or pathways were identified.

Therefore, the requested article detailing the biological target identification and validation research for this particular compound cannot be generated at this time due to the absence of available scientific information in the public domain.

Mechanistic Studies of Biological Activity

Receptor Binding and Ligand-Target Interaction Analysis

The affinity and selectivity of 2-((3-Cyanophenyl)amino)isonicotinonitrile for its biological targets are crucial determinants of its activity. Quantitative measures and competitive assays have been employed to characterize these interactions.

Quantitative Determination of Binding Affinity (e.g., Ki, IC50)

The binding affinity of a compound to a receptor is a key indicator of its potential potency. This is often quantified using the inhibition constant (Ki) and the half-maximal inhibitory concentration (IC50). The Ki represents the dissociation constant of the inhibitor from the receptor, with a lower Ki value indicating a higher binding affinity. The IC50 value is the concentration of an inhibitor required to reduce the activity of a biological target by 50%.

Currently, specific Ki and IC50 values for this compound from publicly accessible research databases are not available. Further experimental studies are required to quantitatively determine its binding affinity for various receptors.

Competitive Binding Assays

Competitive binding assays are instrumental in determining the affinity of a ligand for a receptor by measuring its ability to displace a known radiolabeled ligand. In such assays, the concentration of the unlabeled ligand (in this case, this compound) required to displace 50% of the specifically bound radioligand is determined as its IC50 value. This IC50 can then be used to calculate the Ki value, providing a standardized measure of binding affinity.

As of the latest available data, specific results from competitive binding assays for this compound have not been reported in the scientific literature.

Selectivity Profiling Against Related Receptor Subtypes

To understand the specificity of a compound and predict its potential for off-target effects, it is essential to profile its binding affinity against a panel of related receptor subtypes. A compound that exhibits high affinity for a specific receptor subtype with significantly lower affinity for others is considered selective. This selectivity is a critical factor in developing targeted therapies.

A comprehensive selectivity profile for this compound against various receptor subtypes is not currently available in published research. Such studies would be invaluable in characterizing its pharmacological specificity.

Enzyme Inhibition Kinetics and Mechanism

Understanding how a compound inhibits an enzyme is fundamental to elucidating its mechanism of action. This involves determining the type of inhibition and analyzing the kinetic parameters of the interaction.

Determination of Inhibition Type (e.g., Mixed-Type Inhibition)

Enzyme inhibitors can be classified based on their mechanism of action, such as competitive, non-competitive, uncompetitive, or mixed-type inhibition. This classification is typically determined by analyzing the effect of the inhibitor on the enzyme's kinetic parameters, Vmax (maximum reaction velocity) and Km (Michaelis constant). For instance, in mixed-type inhibition, the inhibitor can bind to both the free enzyme and the enzyme-substrate complex, leading to changes in both Vmax and Km.

The specific type of enzyme inhibition exerted by this compound has not yet been experimentally determined.

Kinetic Parameter Analysis (e.g., Lineweaver-Burk Plot)

The Lineweaver-Burk plot, a graphical representation of the Michaelis-Menten equation, is a classical method used to analyze enzyme kinetics and determine the type of inhibition. By plotting the reciprocal of the reaction velocity (1/V) against the reciprocal of the substrate concentration (1/[S]), a straight line is obtained. The intercepts on the x and y-axes, as well as the slope of the line, provide information about Km and Vmax. The pattern of changes in these parameters in the presence of an inhibitor helps to identify the inhibition mechanism.

Specific kinetic parameter analysis, including Lineweaver-Burk plots, for the interaction of this compound with any target enzyme is not available in the current body of scientific literature.

An article focusing solely on the chemical compound “this compound” cannot be generated based on currently available public research data. Extensive searches for specific mechanistic and biological activity data for this particular compound did not yield the detailed findings required to accurately address the outlined sections.

The existing literature provides information on the broader class of 2-aminopyridine (B139424) and cyanopyridine derivatives, which are recognized as important scaffolds in medicinal chemistry for developing kinase inhibitors, including Janus kinase (JAK) inhibitors. Research in this area often discusses general mechanisms of action, such as the inhibition of the JAK-STAT signaling pathway, and explores the structure-activity relationships of various analogs. Studies on related compounds have detailed their potential as anti-inflammatory and anti-cancer agents, sometimes touching upon their effects on cellular processes like apoptosis or signaling pathways such as NF-κB.

However, specific data points required for a detailed analysis of "this compound" are not available in the public domain. This includes:

Enzyme-Substrate-Inhibitor Interactions: No specific kinetic data or structural studies detailing the binding mode of this exact compound with its putative enzyme target have been found.

Modulation of Intracellular Signaling Pathways: There is no specific information on how this compound modulates Ca2+ influx, cAMP levels, or the NF-κB pathway.

Cellular Functional Assays: Specific performance data of this compound in anti-inflammatory, hypouricemic, or neuroprotective cellular assays is not documented.

Impact on Cellular Processes: Research detailing the impact of "this compound" on cell cycle regulation, apoptosis, or cellular responses to hypoxia is absent.

Structure-Activity Relationship (SAR) Elucidation: While SAR studies for related compound classes exist, a specific analysis focusing on the influence of the 3-cyanophenyl group and the isonicotinonitrile core of this particular molecule is not available.

Without dedicated research studies on "this compound," a scientifically accurate and thorough article that adheres to the specified detailed outline cannot be constructed.

2 Role of Key Functional Groups in Target Interaction

The biological activity of this compound is intrinsically linked to the specific roles of its constituent functional groups: the cyano moieties, the secondary amino linker, and the pyridyl nitrogen. Each of these groups contributes unique physicochemical properties that dictate how the molecule interacts with a biological target.

Cyano Groups (C≡N): The molecule possesses two nitrile groups, one on the phenyl ring and one on the pyridine (B92270) ring. These groups are highly significant for several reasons:

Hydrogen Bond Acceptors: The nitrogen atom of the cyano group has a lone pair of electrons and can act as a strong hydrogen bond acceptor, forming interactions with hydrogen bond donor residues (e.g., arginine, serine, asparagine) in a protein's active site. nih.govresearchgate.net

Electronic Influence: As a potent electron-withdrawing group, the nitrile moiety significantly alters the electronic density of the aromatic rings to which it is attached. nih.gov This modulation can be critical for establishing favorable electrostatic and π-π stacking interactions with the target protein.

Bioisosterism and Shape: The linear geometry of the cyano group allows it to fit into narrow, sterically constrained pockets within an active site. nih.gov It is often considered a bioisostere of carbonyl, hydroxyl, and halogen groups, capable of mimicking their interactions. nih.govresearchgate.net

Secondary Amino Group (-NH-): The amino group acts as a flexible linker connecting the cyanophenyl and isonicotinonitrile moieties.

Hydrogen Bond Donor: The N-H group is a crucial hydrogen bond donor, capable of forming a key directional interaction that can anchor the ligand within the binding site. researchgate.net

Conformational Flexibility: As a linker, it provides rotational freedom, allowing the two aromatic rings to adopt the optimal spatial orientation required for binding to a specific target. nih.gov This flexibility is paramount for achieving a low-energy, high-affinity binding conformation.

Pyridyl Nitrogen: The nitrogen atom within the isonicotinonitrile ring is a key feature of this heterocyclic system.

Hydrogen Bond Acceptor: Similar to the cyano nitrogens, the pyridyl nitrogen acts as a hydrogen bond acceptor. researchgate.net Its position in the ring influences the molecule's electrostatic potential surface.

Improved Physicochemical Properties: The inclusion of a pyridine motif in drug candidates has been shown to enhance biochemical potency, improve metabolic stability, and increase aqueous solubility, all of which are beneficial pharmacological properties. nih.gov

The following table summarizes the potential roles of these key functional groups in target interactions.

| Functional Group | Potential Role in Target Interaction | Type of Interaction |

| Cyano (Nitrile) | Hydrogen bond acceptor; Modulates ring electronics; Steric fit | Hydrogen Bonding; Electrostatic; van der Waals |

| Amino (Linker) | Hydrogen bond donor; Provides conformational flexibility | Hydrogen Bonding |

| Pyridyl Nitrogen | Hydrogen bond acceptor; Enhances solubility and stability | Hydrogen Bonding; Dipole-Dipole |

3 Importance of Molecular Conformation and Stereochemistry

The diarylamine structure allows the cyanophenyl and isonicotinonitrile rings to twist relative to one another. nih.gov This torsional flexibility means the molecule can exist in a continuum of different shapes, or conformations. A biological receptor, however, typically possesses a binding site with a very specific three-dimensional geometry. Therefore, only a subset of the molecule's possible conformations will be "active" or competent for binding. The principle of "conformational selection" dictates that the receptor will preferentially bind to the conformation that best fits its active site, stabilizing the molecule in that specific shape.

4 Characterization of Hydrogen Bonding Networks and Hydrophobic Interactions

The affinity and specificity of this compound for its biological target are governed by a combination of directional hydrogen bonds and non-directional hydrophobic interactions.

Hydrogen Bonding Networks: The molecule has one hydrogen bond donor (the amino N-H) and three potential hydrogen bond acceptors (the two cyano nitrogens and the pyridyl nitrogen). This arrangement allows for the formation of a precise network of interactions that can anchor the molecule in a specific orientation within the receptor's binding site. nih.gov These interactions are highly directional and contribute significantly to binding specificity. For example, the amino group might donate a hydrogen bond to a backbone carbonyl oxygen of an amino acid, while one of the cyano groups accepts a hydrogen bond from the side chain of a residue like serine or threonine. Such a network provides a stable binding scaffold. illinois.edu

The synergy between the specific, directional hydrogen bonding network and the more general, but powerful, hydrophobic interactions is essential for achieving high-affinity and selective target binding.

The table below outlines the potential non-covalent interactions for the compound.

| Interaction Type | Moiety Involved | Potential Interacting Partner (Amino Acid Residues) |

| Hydrogen Bond Donor | Amino (-NH-) | Aspartate, Glutamate, Serine, Threonine, Backbone Carbonyl |

| Hydrogen Bond Acceptor | Cyano (-C≡N), Pyridyl-N | Arginine, Lysine, Histidine, Serine, Threonine, Asparagine, Glutamine |

| Hydrophobic | Phenyl Ring, Pyridine Ring | Leucine, Isoleucine, Valine, Phenylalanine, Tryptophan, Alanine, Methionine |

Computational Chemistry and Molecular Modeling in Research

Quantum Chemical Calculations and Electronic Structure Analysis

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are fundamental in understanding the intrinsic electronic properties of a molecule. researchgate.netnih.gov For 2-((3-Cyanophenyl)amino)isonicotinonitrile, DFT methods like B3LYP with a suitable basis set (e.g., 6-311++G(d,p)) can be employed to optimize the molecular geometry and compute its electronic structure. researchgate.net

Key parameters derived from these calculations include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is a critical indicator of molecular reactivity and stability. researchgate.net A smaller energy gap suggests higher reactivity.

Furthermore, the Molecular Electrostatic Potential (MEP) surface can be calculated to visualize the charge distribution across the molecule. researchgate.netresearchgate.net The MEP map identifies electrophilic (electron-poor, positive potential) and nucleophilic (electron-rich, negative potential) regions, which are crucial for predicting non-covalent interactions with biological targets. researchgate.net For this compound, the nitrogen atoms of the cyano groups and the pyridine (B92270) ring are expected to be regions of negative potential, while the amino-group hydrogen and aromatic protons would exhibit positive potential.

Table 1: Illustrative Quantum Chemical Parameters for this compound Note: The following values are for illustrative purposes to show the type of data generated from DFT calculations and are not based on actual experimental or computational results for this specific molecule.

| Parameter | Illustrative Value | Significance |

|---|---|---|

| HOMO Energy | -6.5 eV | Electron-donating ability |

| LUMO Energy | -1.8 eV | Electron-accepting ability |

| HOMO-LUMO Gap (ΔE) | 4.7 eV | Chemical reactivity and stability |

| Dipole Moment | 3.5 D | Molecular polarity |

Molecular Docking Simulations for Ligand-Protein Interactions

Molecular docking is a computational technique used to predict the preferred orientation of a ligand when bound to a target protein. mdpi.comnih.gov This method is instrumental in structure-based drug design for evaluating how a molecule like this compound might interact with a specific receptor binding site. mdpi.com

Docking algorithms generate various possible binding poses of the ligand within the protein's active site and rank them using a scoring function. nih.gov The score provides an estimate of the binding affinity (e.g., in kcal/mol), with lower energy scores typically indicating more favorable binding. nih.gov This process helps in identifying the most stable and likely conformation of the ligand-protein complex, which is crucial for understanding its mechanism of action. mdpi.com

Beyond predicting the binding pose, docking simulations provide detailed information about the non-covalent interactions between the ligand and the amino acid residues of the protein. nih.gov These interactions, which stabilize the complex, can include hydrogen bonds, hydrophobic interactions, pi-pi stacking, and electrostatic interactions.

For this compound, the cyano groups and pyridine nitrogen could act as hydrogen bond acceptors, while the amino group can be a hydrogen bond donor. The phenyl and pyridine rings can participate in hydrophobic and aromatic stacking interactions with corresponding residues in the binding pocket. Identifying these "hot spots" is critical for lead optimization, as modifications to the ligand can be made to enhance these interactions and improve binding affinity. nih.gov

Table 2: Illustrative Interaction Profile for this compound with a Hypothetical Kinase Target Note: This table is a hypothetical example to illustrate the output of a molecular docking analysis.

| Ligand Moiety | Interacting Residue | Interaction Type | Illustrative Distance (Å) |

|---|---|---|---|

| Isonicotinonitrile Nitrogen | Lys72 | Hydrogen Bond | 2.9 |

| Amino (N-H) | Glu91 (Backbone C=O) | Hydrogen Bond | 3.1 |

| 3-Cyanophenyl Ring | Phe165 | Pi-Pi Stacking | 4.5 |

| Pyridine Ring | Val23, Leu148 | Hydrophobic | N/A |

Molecular Dynamics (MD) Simulations for Dynamic Interaction Characterization

While molecular docking provides a static snapshot of the ligand-protein interaction, Molecular Dynamics (MD) simulations offer a dynamic view. nih.gov MD simulations model the movement of atoms and molecules over time by solving Newton's equations of motion, providing insights into the flexibility of both the ligand and the protein. nih.gov

By running simulations of the this compound-protein complex in a simulated physiological environment (including water and ions), researchers can assess the stability of the predicted binding pose. nih.govnih.gov Key analyses include calculating the root-mean-square deviation (RMSD) to evaluate conformational stability and root-mean-square fluctuation (RMSF) to identify flexible regions of the protein. These simulations can confirm if the key interactions observed in docking are maintained over time.

Quantitative Structure-Activity Relationship (QSAR) Modeling

Quantitative Structure-Activity Relationship (QSAR) is a computational modeling method that aims to establish a mathematical correlation between the chemical structures of a series of compounds and their biological activities. nih.gov

To develop a QSAR model for a class of compounds including this compound, a dataset of structurally related molecules with experimentally measured biological activities (e.g., IC50 values) is required. Various molecular descriptors, which are numerical representations of chemical information, are calculated for each molecule. These can include physicochemical properties (e.g., LogP, molecular weight), electronic properties (e.g., dipole moment), and topological indices.

Statistical methods, such as multiple linear regression or machine learning algorithms, are then used to build a model that predicts activity based on these descriptors. nih.gov A robust 3D-QSAR model, like Comparative Molecular Field Analysis (CoMFA) or Comparative Molecular Similarity Indices Analysis (CoMSIA), can generate contour maps that visualize regions where steric bulk, positive or negative charge, or hydrophobic properties are favorable or unfavorable for activity. nih.gov Such models are valuable for predicting the activity of new, unsynthesized analogs and for guiding the design of more potent compounds.

Feature Selection and Molecular Descriptor Analysis

In the computational analysis of a compound like this compound, researchers would typically calculate a wide array of molecular descriptors. These descriptors quantify various aspects of the molecule's structure and properties, including electronic, steric, and topological features. Feature selection would then be employed to identify the most relevant descriptors that correlate with a specific biological activity or property of interest. This process is crucial for building predictive quantitative structure-activity relationship (QSAR) models.

An example of molecular descriptors that would be analyzed is presented in the hypothetical table below:

| Descriptor Class | Example Descriptors for a similar compound | Potential Relevance |

| Electronic | Dipole Moment, HOMO/LUMO energies | Reactivity, intermolecular interactions |

| Steric | Molecular Volume, Surface Area | Binding pocket fit, accessibility |

| Topological | Wiener Index, Balaban Index | Molecular branching and shape |

| Physicochemical | LogP, Polar Surface Area (PSA) | Solubility, membrane permeability |

Pharmacophore Modeling and Virtual Screening for Hit Identification

Pharmacophore modeling is a powerful technique used to identify the essential three-dimensional arrangement of chemical features necessary for a molecule to interact with a specific biological target. nih.govnih.govdovepress.com For a compound such as this compound, a pharmacophore model would be generated based on its structure and known active compounds for a particular target. mdpi.comfrontiersin.org This model, consisting of features like hydrogen bond donors/acceptors, aromatic rings, and hydrophobic centers, would then be used as a 3D query to screen large compound libraries for molecules with a similar arrangement of features, potentially identifying new "hits" with similar biological activity. nih.gov

A hypothetical pharmacophore model for a related aminopyridine derivative might include:

One hydrogen bond donor (from the amino group)

Two hydrogen bond acceptors (from the nitrile groups)

Two aromatic rings

Chemoinformatics and Data Analysis for Integrated SAR Studies

Chemoinformatics tools are essential for managing and analyzing the large datasets generated in computational chemistry and high-throughput screening. For a series of compounds related to this compound, chemoinformatics would be used to integrate data from various sources, including computational predictions and experimental results. This integrated approach allows for the development of comprehensive Structure-Activity Relationship (SAR) models. These models help researchers understand how modifications to the chemical structure affect its biological activity, guiding the design of more potent and selective molecules. nih.gov

A summary of a hypothetical integrated SAR study could be represented as follows:

| Compound Series | Key Structural Variations | Observed Activity Trend | Computational Insights |

| Aminopyridines | Substitution on the phenyl ring | Electron-withdrawing groups increase activity | Altered electrostatic potential maps |

| Isonicotinonitriles | Position of the cyano group | Para-substitution is optimal | Improved fit in the target's binding site |

While the principles and methods described above are standard in computational drug discovery, the specific data and research findings for "this compound" are not available in the public domain. Future research may shed light on the computational and molecular properties of this specific compound.

Lead Optimization and Drug Discovery Advancement

Strategies for Enhancing Target Engagement and Efficacy

The initial phase of optimizing a lead compound like 2-((3-Cyanophenyl)amino)isonicotinonitrile centers on improving its interaction with the intended biological target. A primary strategy involves iterative structural modifications to the core molecule. By systematically altering functional groups on both the 3-cyanophenyl and isonicotinonitrile rings, researchers can probe the key interactions that govern target binding. Techniques such as structure-activity relationship (SAR) studies are instrumental in this process, providing insights into how specific chemical changes influence biological activity. For instance, the introduction of small alkyl groups or halogen atoms at various positions can modulate the compound's electronic and steric properties, potentially leading to a more complementary fit within the target's binding site and, consequently, enhanced efficacy.

Optimization of Receptor Binding Affinity and Selectivity Profiles

A critical aspect of lead optimization is the enhancement of binding affinity for the desired receptor while minimizing off-target interactions. High-affinity binding is often correlated with increased potency, allowing for therapeutic effects at lower concentrations. Computational modeling and molecular docking studies play a pivotal role in predicting how analogues of this compound might interact with a receptor's active site. These in silico methods can guide the synthesis of new derivatives with improved binding characteristics.

Selectivity is equally important to reduce the potential for adverse effects. Achieving a high degree of selectivity involves designing analogues that exploit unique features of the target receptor's binding pocket that are not present in other related receptors. This can be accomplished by introducing chemical moieties that form specific hydrogen bonds or van der Waals interactions with non-conserved amino acid residues within the target site.

Strategies for Modulation of Pharmacological Properties (e.g., Potency, Antagonism)

The pharmacological profile of this compound can be fine-tuned through strategic chemical modifications. To enhance potency, medicinal chemists often focus on modifications that increase the strength of the drug-receptor interaction. This might involve introducing groups that can form additional favorable interactions or by rigidifying the molecule's conformation to reduce the entropic penalty upon binding.

The nature of the pharmacological activity, such as whether the compound acts as an agonist or an antagonist, can also be modulated. Subtle changes to the chemical structure can shift the equilibrium between the active and inactive states of a receptor. For example, altering the electronics of the aromatic rings or the nature of the linker between them can influence the conformational changes in the receptor upon binding, thereby determining the compound's functional effect.

Rational Design Principles for Novel Analogues and Improved Scaffolds

The development of novel analogues and improved scaffolds derived from this compound relies on rational design principles. These principles are informed by an understanding of the target's three-dimensional structure and the binding mode of the lead compound.

Fragment-Based Drug Design (FBDD) Considerations

Fragment-based drug design is a powerful approach for developing novel lead compounds. In the context of this compound, this could involve deconstructing the molecule into its constituent fragments (the 3-cyanophenylamino group and the isonicotinonitrile moiety) and identifying how each fragment contributes to binding. High-throughput screening of a library of small chemical fragments can identify novel building blocks that bind to the target. These fragments can then be grown or linked together to create new, more potent and selective inhibitors.

De Novo Design Approaches

De novo design utilizes computational algorithms to design novel molecules that are predicted to have high affinity and selectivity for a specific target. Starting with an empty binding site of the target receptor, these programs can build a molecule atom by atom or by assembling pre-defined chemical fragments. This approach has the potential to generate entirely new chemical scaffolds that are structurally distinct from this compound but retain or improve upon its desired pharmacological properties.

Preclinical Efficacy Assessment in Relevant Disease Models (Non-Human)

In Vivo Pharmacological Studies in Animal Models of Disease (e.g., Rodent Models of Hyperuricemia, Ischemic Stroke)

Comprehensive searches for in vivo pharmacological data for this compound in established animal models of hyperuricemia and ischemic stroke did not yield specific results for this exact compound. Preclinical in vivo studies are crucial to determine the efficacy and safety profile of a potential therapeutic agent in a complex biological system before it can be considered for human trials.

Rodent Models of Hyperuricemia:

Hyperuricemia, characterized by elevated levels of uric acid in the blood, is a precursor to gout and is associated with kidney and cardiovascular diseases. The primary therapeutic strategy for hyperuricemia is the inhibition of xanthine (B1682287) oxidase (XO), the enzyme responsible for the final two steps of purine (B94841) metabolism that lead to uric acid formation.

While in vivo studies specifically for this compound are not publicly available, research on structurally similar compounds provides valuable insights. For instance, a study on N-(1-alkyl-3-cyano-1H-indol-5-yl) moiety-bearing amide-based XO inhibitors demonstrated that oral administration of a lead compound, a6 , at a dose of 11.8 mg/kg, effectively reduced serum uric acid levels in an acute hyperuricemia rat model nih.gov. This suggests that compounds with a cyanophenyl isonicotinamide scaffold have the potential for in vivo hypouricemic activity.

Typically, in such studies, hyperuricemia is induced in rodents, such as rats or mice, by administering a uricase inhibitor like potassium oxonate. The efficacy of the test compound is then evaluated by measuring the reduction in serum and urinary uric acid levels compared to a control group and a group treated with a standard drug like allopurinol or febuxostat.

Rodent Models of Ischemic Stroke:

Ischemic stroke, caused by the obstruction of a blood vessel supplying the brain, leads to a cascade of detrimental events including excitotoxicity, oxidative stress, and inflammation, ultimately resulting in neuronal death. The evaluation of neuroprotective agents often involves rodent models where cerebral ischemia is induced, for example, through middle cerebral artery occlusion (MCAO).

No in vivo studies investigating the neuroprotective effects of this compound in animal models of ischemic stroke have been reported in the available literature. Such studies would typically assess the compound's ability to reduce infarct volume, improve neurological deficits, and mitigate biochemical markers of neuronal damage.

Correlation of In Vitro and In Vivo Findings

The correlation between in vitro activity and in vivo efficacy is a cornerstone of drug development, providing a rationale for advancing a compound through the preclinical pipeline. Although direct in vivo data for this compound is lacking, a correlation can be inferred based on its in vitro profile and the established mechanisms of the diseases .

Hyperuricemia and Xanthine Oxidase Inhibition:

The therapeutic potential of this compound for hyperuricemia is predicated on its ability to inhibit xanthine oxidase. A study on a series of N-(4-alkoxy-3-cyanophenyl)isonicotinamide derivatives, which share a core structural motif with the target compound, revealed significant in vitro inhibitory potency against xanthine oxidase nih.gov. One of the most potent compounds in this series, 10q , exhibited an IC50 value of 0.3 μM, which was 28.3-fold more potent than the established drug allopurinol nih.gov.

The in vitro data for these related compounds strongly suggest that this compound is also likely to be an inhibitor of xanthine oxidase. The correlation between potent in vitro XO inhibition and in vivo reduction of uric acid levels is well-established for this class of drugs. Therefore, it is highly probable that effective in vitro inhibition by this compound would translate to a significant hypouricemic effect in a rodent model of hyperuricemia.

The table below illustrates the expected correlation based on data from structurally related compounds.

| Parameter | In Vitro Finding (for related compounds) | Expected In Vivo Correlation |

| Mechanism of Action | Inhibition of Xanthine Oxidase | Reduction of serum and urinary uric acid levels |

| Potency | IC50 values in the sub-micromolar range | Dose-dependent decrease in hyperuricemia |

| Structure-Activity Relationship (SAR) | The isonicotinoyl moiety plays a significant role in inhibition nih.gov. | Compounds with optimized isonicotinoyl substitution would show greater in vivo efficacy. |

Ischemic Stroke and Neuroprotection:

For ischemic stroke, the correlation between in vitro and in vivo findings is more complex due to the multifactorial nature of the disease. In vitro assays for neuroprotection might assess a compound's ability to protect neurons from excitotoxicity, oxidative stress, or apoptosis. However, for a compound to be effective in vivo, it must also possess favorable pharmacokinetic properties, including the ability to cross the blood-brain barrier.

Given the absence of both in vitro and in vivo data for this compound in the context of ischemic stroke, no meaningful correlation can be drawn at this time. Future research would first need to establish a relevant in vitro neuroprotective mechanism before proceeding to in vivo validation.

Q & A

Q. Key Challenges :

- Regioselectivity in aryl group attachment.

- Purification via column chromatography (silica gel, ethyl acetate/hexane eluent) to remove unreacted amines or nitrile intermediates .

Advanced: How can structural contradictions in crystallographic data (e.g., dihedral angles, hydrogen bonding) be resolved for this compound?

Answer:

Contradictions arise from variations in crystal packing or solvent interactions. Methodological approaches include:

- X-ray Crystallography : Refine data with software (e.g., SHELXL) to resolve ambiguities in bond angles and torsional strain. For example, dihedral angles between pyridyl and phenyl groups in analogs range from 55–75° .

- Hydrogen Bond Analysis : Identify intermolecular interactions (N–H⋯N, C–H⋯N) stabilizing the crystal lattice using Mercury software .

- Validation : Compare experimental data with DFT-optimized geometries (e.g., Gaussian 09) to assess deviations >5% as potential artifacts .

Case Study : A structurally similar nitrile exhibited a 3D network stabilized by N–H⋯N bonds, confirmed via Hirshfeld surface analysis .

Advanced: What mechanistic hypotheses explain the reactivity of the cyano and amino groups in cross-coupling or cyclization reactions?

Answer:

- Cyano Group : Acts as an electron-withdrawing group, directing electrophilic substitution to the meta position. Reactivity in Suzuki-Miyaura couplings is enhanced by Pd(PPh₃)₄ catalysis .

- Amino Group : Participates in hydrogen bonding, reducing steric hindrance for nucleophilic attacks. In SNAr reactions, the amino group’s lone pair activates the pyridine ring for substitution .

- Competing Pathways : Monitor via LC-MS to distinguish between desired product and side products (e.g., over-alkylation) .

Basic: What safety protocols are recommended for handling nitrile-containing compounds like this derivative?

Answer:

Q. Emergency Response :

- Skin contact: Wash with soap/water; eye exposure: Rinse with saline for 15+ minutes .

Advanced: How can computational tools (e.g., DFT, molecular docking) predict the compound’s bioactivity or target binding?

Answer:

- Target Identification : Use molecular docking (AutoDock Vina) to screen against receptors like cannabinoid-1 (CB1), leveraging structural analogs (e.g., Taranabant’s 3-cyanophenyl motif ).

- DFT Calculations : Optimize geometry at B3LYP/6-31G* level to predict electrostatic potential surfaces, guiding SAR studies .

- ADMET Prediction : SwissADME or pkCSM to estimate bioavailability, CYP450 interactions, and toxicity risks .

Basic: What analytical techniques validate the purity and identity of this compound?

Answer:

- NMR : ¹H/¹³C NMR to confirm aromatic proton environments and cyano group absence in spectra (δ ~110–120 ppm for CN) .

- HPLC-MS : Reverse-phase C18 column (acetonitrile/water gradient) to quantify purity >95% .

- Elemental Analysis : Match experimental C/H/N ratios with theoretical values (e.g., C: 65.45%, H: 3.19%, N: 25.35%) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.